5-Bromo-2-fluoro-N,N,4-trimethylbenzamide 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13733962
InChI: InChI=1S/C10H11BrFNO/c1-6-4-9(12)7(5-8(6)11)10(14)13(2)3/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1Br)C(=O)N(C)C)F
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.10 g/mol

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide

CAS No.:

Cat. No.: VC13733962

Molecular Formula: C10H11BrFNO

Molecular Weight: 260.10 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide -

Specification

Molecular Formula C10H11BrFNO
Molecular Weight 260.10 g/mol
IUPAC Name 5-bromo-2-fluoro-N,N,4-trimethylbenzamide
Standard InChI InChI=1S/C10H11BrFNO/c1-6-4-9(12)7(5-8(6)11)10(14)13(2)3/h4-5H,1-3H3
Standard InChI Key QNUHBCNHOWCDQV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Br)C(=O)N(C)C)F
Canonical SMILES CC1=CC(=C(C=C1Br)C(=O)N(C)C)F

Introduction

5-Bromo-2-fluoro-N,N,4-trimethylbenzamide is an organic compound with a unique combination of halogenated and amide functional groups. Its molecular formula is C11H13BrFNO, featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of a benzene ring, with a trimethyl group attached to the nitrogen atom of the amide . This structural arrangement contributes to its potential reactivity and biological activity, making it a compound of interest in various fields of research.

Synthesis and Potential Applications

The synthesis of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide can be achieved through several methods, although specific details are not widely documented. This compound has potential applications in medicinal chemistry due to its unique structural features, which may enhance its solubility and biological activity compared to similar compounds.

Biological Activities and Research Findings

Compounds with similar structures to 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide have been studied for their potential as antimicrobial agents, anticancer drugs, and enzyme inhibitors. The specific biological activities of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide are not extensively documented, but its structural uniqueness suggests potential for distinct interactions within biological systems.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Bromo-2-fluoro-N-methylbenzamideSimilar halogenation but with methylAntimicrobial properties
N,N-Diethyl-4-bromobenzamideDifferent alkyl groups on nitrogenAnticancer activity
5-Iodo-2-fluoro-N,N-dimethylbenzamideIodine instead of bromineVarying enzyme inhibition
5-Bromo-2-fluoro-N,N,4-trimethylbenzamideUnique combination of bromine, fluorine, and trimethyl groupPotential for enhanced solubility and biological activity

Future Research Directions

Studies on the interactions of 5-Bromo-2-fluoro-N,N,4-trimethylbenzamide with biological targets are essential for understanding its mechanism of action. Key areas include investigating its potential as a therapeutic agent and exploring its effects on various biological pathways.

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